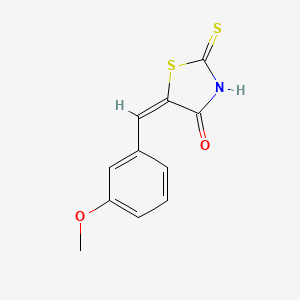

(5E)-2-mercapto-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Description

(5E)-2-Mercapto-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a member of the 4-thiazolidinone family, a class of heterocyclic compounds with diverse pharmacological activities, including antiviral, antibacterial, and kinase inhibition properties . The compound features a thiazole ring substituted with a mercapto group at position 2 and a 3-methoxybenzylidene moiety at position 5, adopting an E-configuration around the exocyclic double bond. Its structural uniqueness lies in the combination of electron-donating methoxy groups and the thiol functionality, which influence both reactivity and biological interactions.

Properties

IUPAC Name |

(5E)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c1-14-8-4-2-3-7(5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBRDIMYFRPBGK-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/2\C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364357 | |

| Record name | (5E)-5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81154-02-1 | |

| Record name | (5E)-5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(5E)-2-Mercapto-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one, with the molecular formula CHNOS and a molecular weight of 251.3 g/mol, is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiazole ring and a mercapto group, which are known to contribute to various pharmacological effects.

- Molecular Formula : CHNOS

- Molecular Weight : 251.3 g/mol

- CAS Number : 81154-02-1

- Purity : ≥95%

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- The compound has demonstrated significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The thiazole structure is often associated with enhanced antimicrobial properties due to its ability to interact with microbial enzymes and membranes .

- Anticancer Properties :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits monoamine oxidase |

Recent Research Insights

A review on the biological activities of thiazole derivatives highlighted that compounds with similar structures often exhibit diverse pharmacological effects. For instance, derivatives of 2-mercaptobenzothiazole have been reported to show significant antimicrobial and anticancer activities, suggesting that this compound may follow similar patterns .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells and cancer cells, leading to cell death.

- Inhibition of Key Enzymes : By binding to active sites on enzymes, this compound could disrupt critical metabolic processes in pathogens and tumor cells.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Substituents significantly impact solubility, melting point, and bioavailability:

Key Findings :

Antiproliferative Activity

Select compounds exhibit cytotoxicity against tumor cell lines:

| Compound Name | Huh7 D12 IC₅₀ (µM) | PC3 IC₅₀ (µM) | NCI-H2 IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3e () | 12.4 | 15.6 | 18.9 | |

| 5s () | 8.2 | 10.3 | 9.7 | |

| 5c () | 20.1 | >50 | >50 |

Trends :

- Electron-withdrawing groups (e.g., dioxole in 5s ) enhance antiproliferative activity, likely due to improved membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.